

Crystal Structure Analysis of 2,6-Difluorobenzylamine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **2,6-Difluorobenzylamine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of **2,6-difluorobenzylamine** derivatives. The strategic incorporation of the 2,6-difluorobenzyl moiety is of significant interest in medicinal chemistry due to its ability to influence molecular conformation and biological activity. This document outlines the experimental protocols for the synthesis and crystallographic analysis of these compounds, presents key crystallographic data for representative derivatives, and discusses the implications of their solid-state structures.

Introduction

2,6-Difluorobenzylamine is a versatile chemical intermediate utilized in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of two fluorine atoms in the ortho positions of the benzyl ring introduces unique electronic and steric properties. These fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and halogen bonds, and can significantly impact the conformational preferences of the molecule. Understanding the three-dimensional structure of **2,6-difluorobenzylamine** derivatives through single-crystal X-ray diffraction is paramount for rational drug design and the development of new chemical entities with enhanced efficacy and specificity.

This guide focuses on the crystallographic analysis of two key derivatives: Rufinamide, an approved antiepileptic drug, and its precursor, Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate.

Experimental Protocols

The determination of the crystal structure of **2,6-difluorobenzylamine** derivatives involves a multi-step process, from the synthesis of the target compound to the final refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of **2,6-difluorobenzylamine** derivatives often starts from 2,6-difluorobenzyl bromide, which can be prepared from 2,6-difluorotoluene. The subsequent reaction with a suitable nucleophile, followed by purification, yields the desired derivative.

Synthesis of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate:

A solution of 2-(azidomethyl)-1,3-difluorobenzene and ethyl propiolate in ethanol is heated under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is recrystallized from a petroleum ether-methanol mixture to yield crystals suitable for X-ray diffraction[1].

Crystallization of Rufinamide:

Rufinamide can be crystallized from dimethylformamide (R-DMF) to obtain single crystals suitable for X-ray analysis[2][3].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer, typically with Mo K α radiation. The crystal is mounted and maintained at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations. The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .

Data Presentation: Crystallographic Data of 2,6-Difluorobenzylamine Derivatives

The following tables summarize the key crystallographic data for Rufinamide and its ethyl ester precursor.

Table 1: Crystal Data and Structure Refinement for Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate[1]

Parameter	Value
Chemical Formula	C ₁₂ H ₁₁ F ₂ N ₃ O ₂
Formula Weight	267.24
Crystal System	Monoclinic
Space Group	P ₂ ₁ /c
a (Å)	9.4540 (19)
b (Å)	10.963 (2)
c (Å)	12.167 (2)
α (°)	90
β (°)	93.21 (3)
γ (°)	90
Volume (Å ³)	1259.1 (4)
Z	4
Temperature (K)	293
Radiation	Mo Kα
Wavelength (Å)	0.71073

Table 2: Crystal Data for Rufinamide[2][3]

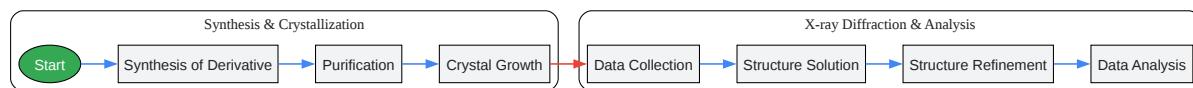
Parameter	Value
Chemical Formula	C ₁₀ H ₈ F ₂ N ₄ O
Formula Weight	238.19
Crystal System	Triclinic
Space Group	P-1
Z	2

Table 3: Selected Bond Lengths and Angles for the 2,6-Difluorobenzyl Moiety (Illustrative)

Bond/Angle	Typical Length (Å) / Angle (°)
C-F	1.34 - 1.36
C-C (aromatic)	1.38 - 1.40
C-CH ₂	1.50 - 1.52
C-C-F (endo)	~118 - 120
F-C-C-C (torsion)	Variable

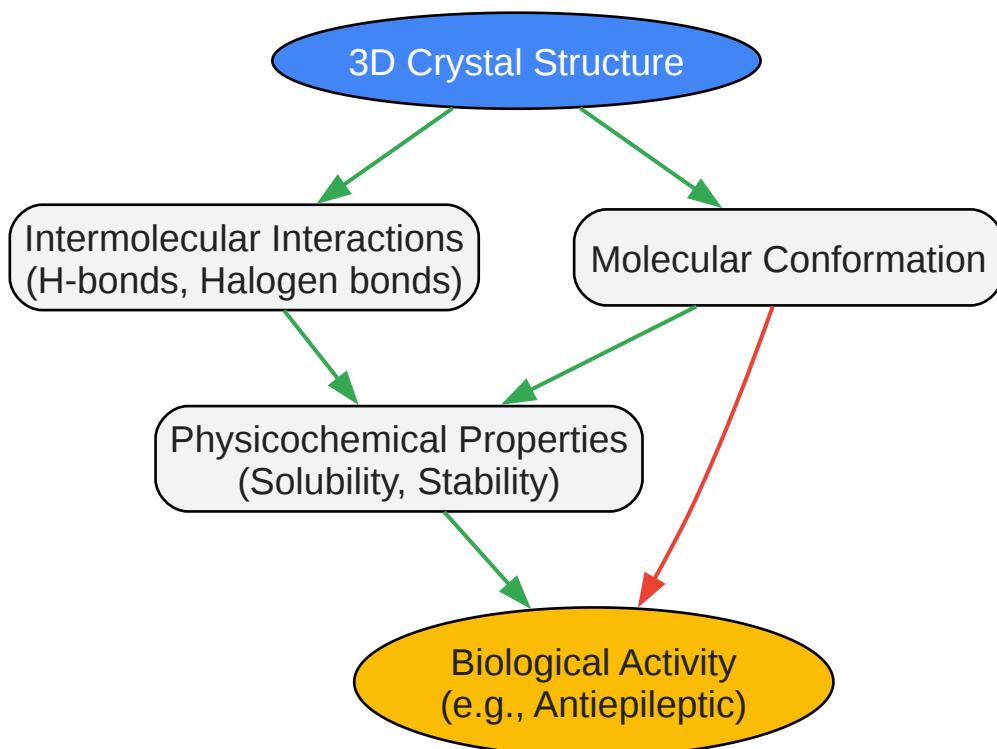
Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of **2,6-difluorobenzylamine** derivatives.



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Caption: Experimental workflow for crystal structure analysis.



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Caption: Structure-property-activity relationship.

Discussion

The crystal structure of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate reveals a dihedral angle of 73.74 (9)° between the triazole and the 2,6-difluorophenyl rings[1]. This significant twist is a direct consequence of the steric hindrance imposed by the two ortho-fluorine atoms. This conformational restriction is a key feature of the 2,6-difluorobenzyl moiety and plays a crucial role in defining the overall shape of the molecule and its potential interactions with biological targets.

In the case of Rufinamide, the crystal packing is stabilized by intermolecular hydrogen bonds, with the asymmetric unit cell containing two independent molecules[2][3]. The solid-state conformation of Rufinamide is critical to its physicochemical properties, such as solubility, which in turn affects its bioavailability and therapeutic efficacy.

Conclusion

The crystal structure analysis of **2,6-difluorobenzylamine** derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. The data presented for Rufinamide and its precursor highlights the profound influence of the 2,6-difluorobenzyl group on molecular geometry. This structural information is fundamental for understanding the structure-activity relationships of this class of compounds and for the rational design of new therapeutic agents with improved pharmacological profiles. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

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